molecular formula C25H27N3O3 B11326967 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11326967
M. Wt: 417.5 g/mol
InChI Key: PKEAIMISNXTNNL-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique quinazolinone structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl and 4-ethylphenyl groups can be carried out through nucleophilic aromatic substitution reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Aminoquinazoline Derivatives: Compounds like 4-aminoquinazoline, which share structural similarities.

Uniqueness

The uniqueness of 7-(3,4-dimethoxyphenyl)-2-[(4-ethylphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(4-ethylanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H27N3O3/c1-5-16-6-9-19(10-7-16)27-25-26-15(2)24-20(28-25)12-18(13-21(24)29)17-8-11-22(30-3)23(14-17)31-4/h6-11,14,18H,5,12-13H2,1-4H3,(H,26,27,28)

InChI Key

PKEAIMISNXTNNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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